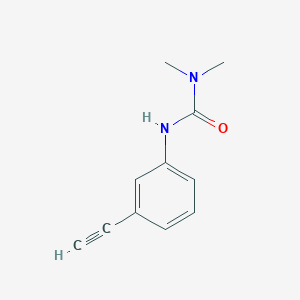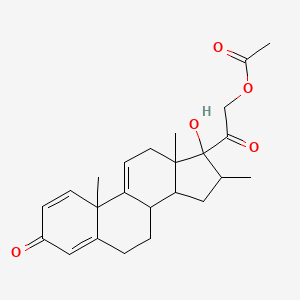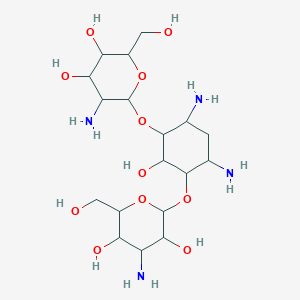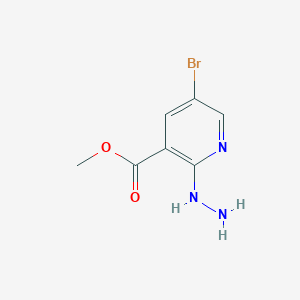
6-methoxy-1H-indol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1H-indol-2-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound features a methoxy group at the 6th position and an amino group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-indol-2-amine typically involves the following steps:
Starting Material: The synthesis often begins with 6-methoxyindole.
Nitration: The 6-methoxyindole undergoes nitration to introduce a nitro group at the 2nd position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for nitration and reduction steps can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1H-indol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Leads to the formation of secondary or tertiary amines.
Substitution: Results in halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-1H-indol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-methoxy-1H-indol-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy group can enhance the compound’s ability to cross cell membranes, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyindole: Lacks the amino group at the 2nd position.
1H-Indol-2-amine: Lacks the methoxy group at the 6th position.
6-Hydroxy-1H-indol-2-amine: Has a hydroxy group instead of a methoxy group at the 6th position.
Uniqueness
6-Methoxy-1H-indol-2-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical and biological properties. The methoxy group enhances lipophilicity, while the amino group increases the compound’s ability to form hydrogen bonds, making it a versatile molecule for various applications.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
6-methoxy-1H-indol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-7-3-2-6-4-9(10)11-8(6)5-7/h2-5,11H,10H2,1H3 |
Clave InChI |
ASOBXMNNSJAFRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene](/img/structure/B12070195.png)
![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)

![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)


![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)



![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)


